

molecular formula and CAS number for tylosin tartrate

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Compound of Interest

Compound Name: Tylosin

Cat. No.: B014870

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Tylosin Tartrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tylosin** tartrate, a macrolide antibiotic widely used in veterinary medicine. The document details its chemical properties, mechanism of action, and established analytical methodologies for its quantification.

Core Chemical and Physical Properties

Tylosin tartrate is the tartrate salt of **tylosin**, a macrolide antibiotic complex produced by the fermentation of *Streptomyces fradiae*. The complex consists of four major components: **tylosin** A, B (desmycosin), C (macrocin), and D (relomycin), with **tylosin** A being the most abundant and potent component.

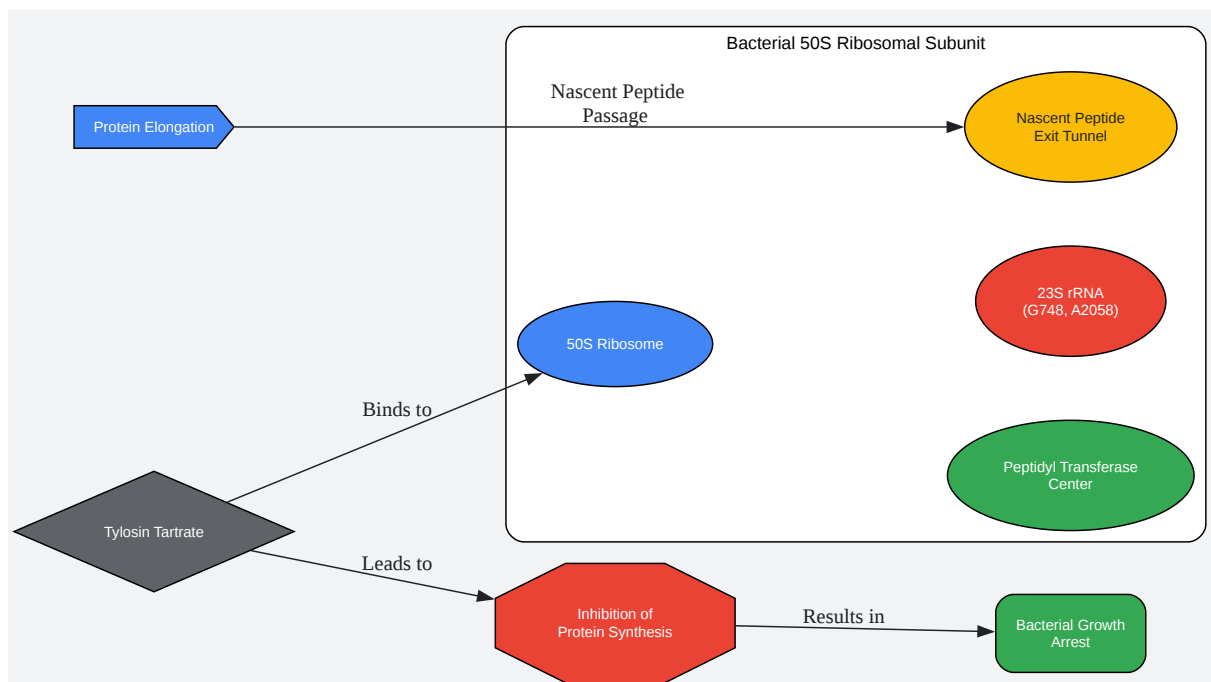
Table 1: Chemical and Physical Properties of **Tylosin** Tartrate

Property	Value
Molecular Formula	C ₅₀ H ₈₃ NO ₂₃ [1] or C ₄₆ H ₇₇ NO ₁₇ · C ₄ H ₆ O ₆ [2] [3]
CAS Number	74610-55-2[2][4]
Molecular Weight	1066.19 g/mol
Appearance	White to pale yellow powder
Solubility	Freely soluble in water and methylene chloride; slightly soluble in absolute ethanol; dissolves in dilute solutions of mineral acids. Water solubility is reported as 50 mg/mL. Soluble in DMSO (≥ 100 mg/mL) and ethanol (300 mg/mL).

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tylosin tartrate exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The mechanism involves the binding of the **tylosin** molecule to the 50S subunit of the bacterial ribosome. This interaction occurs within the nascent peptide exit tunnel (NPET), effectively blocking the passage of newly synthesized polypeptide chains.

Key interactions have been identified between **tylosin** and specific nucleotides of the 23S rRNA, a component of the 50S ribosomal subunit. The mycinose sugar moiety of **tylosin** extends towards the loop of helix 35, interacting with nucleotides G748 and A752. Furthermore, the macrolide structure makes crucial contacts near nucleotide A2058. The binding of **tylosin** within this critical region of the ribosome interferes with both peptide bond formation and the elongation of the nascent peptide chain, ultimately leading to the cessation of protein synthesis.



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Mechanism of **Tylosin** Tartrate Action

Antimicrobial Spectrum and Potency

Tylosin tartrate is primarily effective against Gram-positive bacteria and Mycoplasma species. Its activity against Gram-negative bacteria is limited. The potency of **tylosin** tartrate is often expressed in International Units (IU) per milligram, with a typical specification of ≥ 800 IU/mg. The minimum inhibitory concentration (MIC) is a key measure of its antimicrobial efficacy.

Table 2: Minimum Inhibitory Concentration (MIC) of **Tylosin** Against Selected Pathogens

Organism	MIC Range (µg/mL)
Mycoplasma hyopneumoniae	0.015 - 0.3
Streptococcus pneumoniae	0.125 - 64
Staphylococcus aureus	0.125 - >128
Mycoplasma bovis	0.06 - 4
Streptococcus pyogenes	0.1 - 0.2
Streptococcus agalactiae	0.125 - 0.5
Enterococcus faecalis	0.25 - >128

Pharmacokinetic Profile

The pharmacokinetic properties of **tylosin** tartrate have been studied in various animal species. Following administration, **tylosin** is absorbed and distributed to tissues. The oral bioavailability of **tylosin** tartrate has been shown to be higher than that of **tylosin** phosphate in chickens.

 Table 3: Pharmacokinetic Parameters of **Tylosin** in Different Animal Species

Species	Route	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	Half-life (h)	Bioavailability (%)
Chickens	Oral	10	0.44 ± 0.09	-	-	25.78
Olive Flounder	IM	10	10.76	0.25	21.07 (IV)	87.35
Cattle	IM	10	2.1	2.6	16.6	-
Rats	Oral	50	≤ 1.0	1-2	-	-
Turkeys	Oral	50	-	-	1.03 - 2.96	5.76 - 21.59

C_{max}: Maximum plasma concentration; T_{max}: Time to reach maximum plasma concentration;
IM: Intramuscular; IV: Intravenous.

Experimental Protocols

Quantification of Tylosin Tartrate by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of **tylosin** tartrate in bulk form and pharmaceutical preparations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To determine the concentration of **tylosin** tartrate.

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade) or Methanol (HPLC grade)
- **Tylosin** tartrate reference standard

Chromatographic Conditions (Example 1):

- Mobile Phase: Acetonitrile and water (90:10, v/v)
- Flow Rate: 1.5 mL/min
- Detection Wavelength: 292 nm
- Retention Time: Approximately 2 minutes

Chromatographic Conditions (Example 2):

- Mobile Phase: 100% Methanol
- Flow Rate: 1.8 mL/min
- Column Temperature: 35°C
- Detection Wavelength: 280 nm
- Retention Time: Approximately 0.7 minutes

Standard Solution Preparation:

- Accurately weigh a suitable amount of **tylosin** tartrate reference standard.
- Dissolve in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions (e.g., 50-250 µg/mL or 0.5-20 µg/mL).

Sample Preparation (for a 20% injectable solution):

- Dilute 0.5 mL of the **tylosin** tartrate injection to 100 mL with the mobile phase to obtain a concentration of 1 mg/mL.
- Further dilute to a working concentration within the calibration range.

Analysis:

- Inject equal volumes of the standard and sample solutions into the HPLC system.
- Record the peak areas from the chromatograms.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **tylosin** tartrate in the sample by interpolating its peak area on the calibration curve.

Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism. The following is a general protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of **tylosin** tartrate that inhibits the visible growth of a target bacterium.

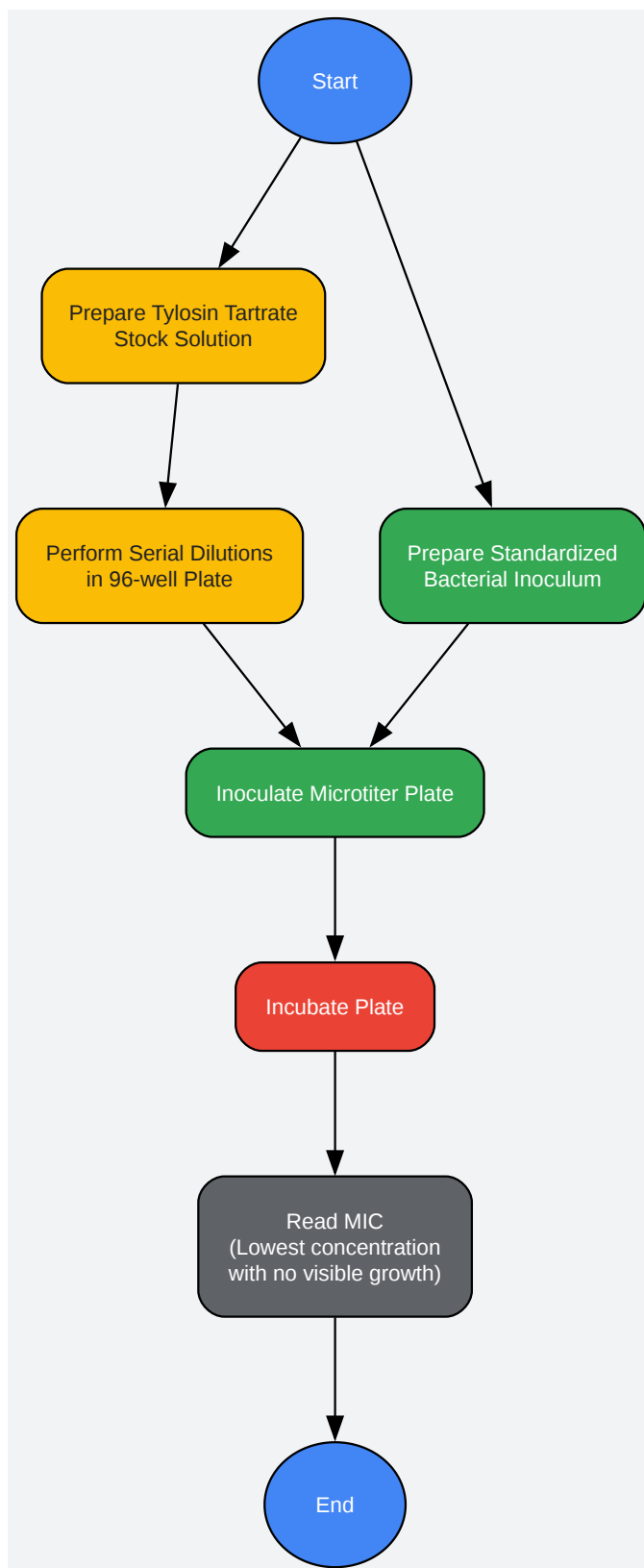
Materials:

- 96-well microtiter plates
- **Tylosin** tartrate
- Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
- Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
- Sterile diluents

Procedure:

- Preparation of **Tylosin** Tartrate Dilutions:
 - Prepare a stock solution of **tylosin** tartrate in a suitable solvent and dilute it in the broth medium to twice the highest concentration to be tested.
 - In a 96-well plate, add 100 μ L of sterile broth to all wells except the first column.
 - Add 200 μ L of the highest concentration of **tylosin** tartrate to the first well of each row to be tested.

- Perform serial twofold dilutions by transferring 100 μ L from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 μ L from the tenth well. The eleventh well will serve as a positive control (no drug), and the twelfth well as a negative control (no bacteria).
- Inoculum Preparation:
 - Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Inoculation:
 - Add 100 μ L of the diluted bacterial inoculum to each well (except the negative control well), resulting in a final volume of 200 μ L and the desired final drug concentrations.
- Incubation:
 - Incubate the microtiter plate at the appropriate temperature and duration for the specific bacterium being tested (e.g., 35-37°C for 18-24 hours for many common bacteria).
- Reading the MIC:
 - The MIC is the lowest concentration of **tylosin** tartrate at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.



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Workflow for MIC Determination

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